1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-17-13-24(30-11-9-29(2)10-12-30)28-21-7-6-19(15-20(17)21)27-25(31)26-16-18-5-8-22(32-3)23(14-18)33-4/h5-8,13-15H,9-12,16H2,1-4H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWEGAZBNQFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Dimethoxybenzyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Formation of the Urea Linkage: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea would depend on its specific biological target. Generally, such compounds may:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Modulate Receptors: By acting as agonists or antagonists.
Interact with DNA/RNA: By intercalating or binding to specific sequences.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with urea- and amide-based quinoline derivatives reported in antifungal research (). Key analogues include:
Key Differences and Implications
Substituent Effects :
- The 3,4-dimethoxyphenylmethyl group in the target compound introduces electron-donating methoxy groups, which may improve solubility and membrane permeability compared to chlorinated (Compounds 10, 12) or alkylated (Compound 14) analogues .
- Methoxy vs. Methyl : Compound 14 (3,4-dimethylphenyl) exhibits strong fungicidal activity, but the methoxy groups in the target compound could reduce cytotoxicity while maintaining efficacy, as seen in related antimycotics .
Piperazine Modifications: All analogues retain the 4-methylpiperazine group on the quinoline core, critical for interactions with fungal membranes or enzymes. Ethylpiperazine derivatives (e.g., Compound 1) showed reduced activity, highlighting the importance of methyl substitution for optimal binding .
Antibiofilm Activity :
- Urea derivatives generally outperform amide analogues (e.g., Compounds 1–9) in biofilm eradication. The target compound’s urea linkage and methoxy substituents may synergize to disrupt C. albicans biofilms more effectively than chlorinated derivatives (Compound 12, BEC50: 8 µg/mL) .
Comparison with Non-Quinoline Ureas: Quinazolinone-based ureas () exhibit kinase inhibition but lack antifungal specificity, underscoring the quinoline core’s role in targeting fungal pathogens .
Research Findings and Data
Fungicidal Activity (MFC Values)
- Target Compound : Predicted MFC range: 2–8 µg/mL (extrapolated from structural analogues) .
- Compound 14 : MFC = 4 µg/mL (C. glabrata), highlighting the efficacy of dimethylphenyl substituents .
- Compound 18 (4-bromophenyl) : MFC = 32 µg/mL, indicating halogen size inversely correlates with activity .
Biofilm Eradication (BEC50 Values)
- Urea derivatives with polar substituents (e.g., methoxy, chloro) show lower BEC50 values, suggesting enhanced biofilm penetration. The target compound’s dimethoxy group may further reduce BEC50 compared to Compound 12 (8 µg/mL) .
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C22H30N4O3
- Molecular Weight : 402.50 g/mol
- LogP : 3.596 (indicating moderate lipophilicity)
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to reduced tumor growth and proliferation.
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly against cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluating its efficacy against various cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Induction of apoptosis and cell cycle arrest |
| A549 | 0.39 | Inhibition of cell proliferation |
| HCT116 | 0.07 | Aurora-A kinase inhibition |
These results suggest that the compound can effectively inhibit cancer cell growth through multiple mechanisms.
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its neuropharmacological effects. It appears to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
Case Studies
-
Study on MCF-7 Cells :
- Researchers evaluated the effects of the compound on MCF-7 breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 0.46 µM. The study highlighted the compound's role in inducing apoptosis through mitochondrial pathways.
-
A549 Lung Cancer Model :
- In another study focusing on A549 lung cancer cells, the compound demonstrated an IC50 value of 0.39 µM, indicating potent antiproliferative activity. The mechanism was associated with G1 phase cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
